molecular formula C24H30N2O5S2 B2875854 Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 721886-73-3

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2875854
CAS No.: 721886-73-3
M. Wt: 490.63
InChI Key: TXWDLMOQFCQMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • Tetrahydrobenzo[b]thiophene core: A bicyclic system with a sulfur atom, providing rigidity and π-conjugation.
  • Ethyl carboxylate group at position 3: Enhances solubility and serves as a synthetic handle for further derivatization.
  • Amide linkage at position 2: Connects the core to a 1-tosylpiperidine-4-carboxamido moiety, introducing a sulfonated piperidine group. The tosyl (p-toluenesulfonyl) group improves stability and may influence receptor binding .

This compound is derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a key intermediate in medicinal chemistry for synthesizing bioactive derivatives . Its design likely targets modulation of enzymes or receptors, given the prevalence of similar compounds in kinase and hydrolase inhibition studies .

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S2/c1-3-31-24(28)21-19-6-4-5-7-20(19)32-23(21)25-22(27)17-12-14-26(15-13-17)33(29,30)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWDLMOQFCQMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Mechanism

The reaction typically employs cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine or piperidine. Cyclohexanone undergoes keto-enol tautomerism, enabling nucleophilic attack by the cyanide group from ethyl cyanoacetate. Sulfur facilitates cyclization, forming the thiophene ring. The product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated in yields exceeding 85% after purification by recrystallization or column chromatography.

Representative Reaction Conditions :

  • Reactants : Cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv)
  • Solvent : Ethanol or methanol
  • Catalyst : Morpholine (10 mol%)
  • Temperature : Reflux (70–80°C)
  • Duration : 6–8 hours.

Preparation of 1-Tosylpiperidine-4-Carboxylic Acid

The tosylpiperidine moiety is introduced via a two-step process: tosylation of piperidine-4-carboxylic acid followed by activation to the acyl chloride .

Tosylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid reacts with p-toluenesulfonyl chloride (TsCl) in an alkaline aqueous medium. The reaction proceeds via nucleophilic substitution, where the amino group of piperidine attacks the electrophilic sulfur atom in TsCl.

Procedure :

  • Piperidine-4-carboxylic acid (5 g, 38.8 mmol) is dissolved in 1.67 M NaOH (46 mL).
  • The solution is cooled to 0°C, and TsCl (7.4 g, 38.8 mmol) in diethyl ether is added dropwise.
  • The mixture is stirred for 4 hours, acidified with HCl (pH = 2), and filtered to yield 1-tosylpiperidine-4-carboxylic acid as a white solid (99% yield).

Conversion to Acyl Chloride

The carboxylic acid is activated using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). PCl₃ is preferred for its efficiency in forming acyl chlorides without over-chlorination.

Procedure :

  • 1-Tosylpiperidine-4-carboxylic acid (1 g, 3.34 mmol) is suspended in toluene (10 mL).
  • PCl₃ (0.46 g, 3.5 mmol) is added dropwise at 0°C.
  • The reaction is heated to 60°C for 30 minutes, yielding 1-tosylpiperidine-4-carbonyl chloride.

Acylation of the Aminothiophene Intermediate

The final step involves amide bond formation between ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 1-tosylpiperidine-4-carbonyl chloride.

Reaction Optimization

Acylation is performed in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to neutralize HCl generated during the reaction.

Procedure :

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv) is dissolved in DCM (10 mL).
  • Et₃N (1.5 equiv) is added, followed by dropwise addition of 1-tosylpiperidine-4-carbonyl chloride (1.2 equiv) at 0°C.
  • The mixture is stirred at room temperature for 2–4 hours, washed with 10% HCl and NaHCO₃, and purified via silica gel chromatography to yield the title compound.

Yield : 85–93%.

Analytical Characterization

The final product is characterized using:

  • ¹H NMR : Peaks at δ 1.25 (t, 3H, CH₂CH₃), 1.65–1.85 (m, 4H, tetrahydrobenzo[b]thiophene CH₂), 2.45 (s, 3H, Ts CH₃), 3.10–3.30 (m, 2H, piperidine CH₂), 4.20 (q, 2H, OCH₂CH₃).
  • LC-MS : m/z 503.2 [M+H]⁺.

Applications and Derivatives

This compound serves as a precursor for anticancer agents targeting JAK2 and apoptosis pathways. Derivatives exhibit IC₅₀ values of 23.2–95.9 µM against MCF-7 breast cancer cells.

Challenges and Alternatives

  • Selectivity : Competing reactions at the amino group necessitate careful stoichiometric control.
  • Green Chemistry : Permanganate-mediated oxidations offer eco-friendly alternatives for carboxylate activation but require optimization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with derivatives featuring modifications at position 2 of the tetrahydrobenzo[b]thiophene core:

Compound Name / ID Substituent at Position 2 Key Biological Activity Synthesis Route Reference
Target Compound 1-Tosylpiperidine-4-carboxamido Hypothesized receptor modulation Amide coupling with Tosylpiperidine
Ethyl 2-amino-...-3-carboxylate (Base) -NH2 Intermediate for apoptosis-inducing agents Multi-step synthesis
5b (Pyridinylpiperazine derivative) 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetamido Not reported Multi-step alkylation
EU1794-29 (Thiazolidinone derivative) 2-(2-Imino-4-oxothiazolidin-5-yl)acetamido NMDAR modulator Procedure F (amide coupling)
sEHI Ureido derivative 3-(p-Tolyl)ureido sEH inhibition (IC50 < threshold) Knoevenagel condensation
6o (Hydroxyphenyl derivative) (2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino Not reported Petasis multicomponent reaction

Key Observations

Bioactivity Trends: The ureido substituent in sEHI derivatives (e.g., ) demonstrates potent enzyme inhibition, suggesting that electron-rich groups enhance target engagement. The tosylpiperidine group in the target compound introduces both hydrophobicity (via tosyl) and conformational flexibility (via piperidine), which may optimize binding to hydrophobic enzyme pockets . Pyridinylpiperazine () and thiazolidinone () derivatives highlight the role of heterocycles in modulating receptor specificity (e.g., NMDAR).

Synthetic Accessibility: The base compound (ethyl 2-amino-...-3-carboxylate) is synthesized in 5–6 steps from commercial materials , while derivatives like 6o () use Petasis reactions for rapid functionalization. The target compound likely employs amide coupling between the amino intermediate and 1-tosylpiperidine-4-carboxylic acid, a method analogous to procedures in .

Physicochemical Properties :

  • Tosylpiperidine substituent : Increases molecular weight (~434.5 g/mol) and logP compared to simpler derivatives (e.g., 6o, MW ~390 g/mol). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Hydroxyphenyl groups (e.g., ) improve polarity, favoring solubility in polar solvents.

Biological Activity

Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized results.

  • Molecular Formula : C19H26N2O4S
  • Molecular Weight : 378.49 g/mol
  • CAS Number : 915908-15-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluating various derivatives reported that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The IC50 values for these compounds ranged from 23.2 to 49.9 μM for highly active compounds, while moderate activity was noted in the range of 52.9 to 95.9 μM for others .

Table 1: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Activity Level
Compound A23.2Highly Active
Compound B49.9Highly Active
Compound C52.9Moderate Activity
Compound D95.9Moderate Activity

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells. In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability by approximately 26.86%. Furthermore, the percentage of cells undergoing early apoptosis increased significantly compared to untreated controls .

Apoptosis Induction Data

  • Early Apoptosis (AV+/PI−) : 8.73%
  • Late Apoptosis (AV+/PI+) : 18.13%
  • Necrosis : Increase by 1.89-fold compared to control

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. A study indicated that related compounds demonstrated effective inhibition against Mycobacterium tuberculosis with minimal cytotoxicity towards human monocytic cells .

Table 2: Antimicrobial Efficacy Against Mtb

Compound IDConcentration (μM)MBC (μM)
Compound E200<5
Compound F100<5
Compound G20<5

Case Studies and Research Findings

  • Case Study on Breast Cancer :
    • In vitro studies demonstrated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells.
    • The compound's mechanism involved modulation of apoptotic pathways leading to enhanced cell death.
  • Study on Tuberculosis :
    • The compound was evaluated for its efficacy against Mtb H37Rv.
    • Results indicated a promising rate of kill with MBC values suggesting high potency against the pathogen without significant toxicity to human cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.